molecular formula C27H21Cl2N3O3 B11985724 4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether CAS No. 303104-40-7

4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether

Cat. No.: B11985724
CAS No.: 303104-40-7
M. Wt: 506.4 g/mol
InChI Key: UXWUPNSIOWJOFY-UHFFFAOYSA-N
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Description

4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether is a complex organic compound with a molecular formula of C27H21Cl2N3O3 and a molecular weight of 506.393 g/mol . This compound is notable for its intricate structure, which includes indole, pyrazolo, and benzoxazin moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the indole derivative, followed by the formation of the pyrazolo and benzoxazin rings. The final step involves the etherification of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The pyrazolo and benzoxazin rings may also contribute to the compound’s overall biological activity by interacting with different molecular pathways .

Properties

CAS No.

303104-40-7

Molecular Formula

C27H21Cl2N3O3

Molecular Weight

506.4 g/mol

IUPAC Name

1-[3-[7,9-dichloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]indol-1-yl]ethanone

InChI

InChI=1S/C27H21Cl2N3O3/c1-15(33)31-14-21(19-5-3-4-6-24(19)31)27-32-25(20-11-17(28)12-22(29)26(20)35-27)13-23(30-32)16-7-9-18(34-2)10-8-16/h3-12,14,25,27H,13H2,1-2H3

InChI Key

UXWUPNSIOWJOFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C3N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=C(O3)C(=CC(=C6)Cl)Cl

Origin of Product

United States

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